2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

Descripción

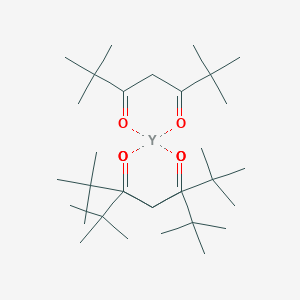

2,2,6,6-Tetramethylheptane-3,5-dione (Hthd or tmhd) is a β-diketone ligand with a branched alkyl backbone, providing steric bulk and enhanced solubility in nonpolar solvents. Its yttrium complex, tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) (Y(thd)₃), is a coordination compound where yttrium is chelated by three tmhd ligands. The ligand’s structure features two tert-butyl groups flanking the diketone moiety, which stabilizes metal complexes against hydrolysis and thermal degradation .

Y(thd)₃ is synthesized by reacting yttrium salts with Hthd under basic conditions. Its high thermal stability (decomposition temperature >250°C) and volatility make it suitable for chemical vapor deposition (CVD) and sol-gel processes . Applications span catalysis, materials science, and organic electronics, where its steric and electronic properties enhance catalytic activity and luminescent efficiency in OLEDs .

Propiedades

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;yttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYNKAIYQJLEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15632-39-0 | |

| Record name | NSC174899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Alkali-Mediated Condensation

The ligand is synthesized via a Claisen condensation reaction between methyl trimethylacetate and a ketone, typically catalyzed by alkali metals. A patented method outlines the following optimized protocol:

Reaction Conditions

-

Reactants : Methyl trimethylacetate (1.0 mol), sodium hydroxide (1.2 mol), and hexane (solvent).

-

Temperature : 60–80°C under reflux.

-

Duration : 4–6 hours.

-

Yield : 78–85% after purification via vacuum distillation.

The reaction proceeds via deprotonation of the methyl ester by NaOH, followed by nucleophilic attack on the ketone carbonyl group. Steric hindrance from the tert-butyl groups necessitates prolonged reaction times compared to simpler β-diketones.

Key Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C11H20O2 |

| Melting Point | >400°C (decomposition) |

| Boiling Point | 72–73°C (at 10 mmHg) |

| Purity (GC-MS) | >99% |

Synthesis of Tris(2,2,6,6-Tetramethylheptane-3,5-dionato)yttrium(III)

Direct Complexation with Yttrium Nitrate

Yttrium nitrate hydrate (Y(NO3)3·6H2O) reacts with the β-diketone ligand in a 1:3 molar ratio under anhydrous conditions:

Procedure

-

Ligand Activation : The diketone (3.0 mol) is deprotonated using NaOH in ethanol.

-

Metathesis Reaction : Y(NO3)3·6H2O (1.0 mol) is added dropwise to the ligand solution at 60°C.

-

Isolation : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Optimization Insights

Stabilization with Lewis Bases

To enhance stability and sublimation properties, the yttrium complex is often coordinated with TMEDA:

Two-Step Synthesis

-

Formation of Y(thd)3 : Y(NO3)3·6H2O reacts with 2,2,6,6-tetramethylheptane-3,5-dione (thdH) in hexane.

-

Adduct Formation : Y(thd)3 is refluxed with TMEDA (1:1 molar ratio) to yield Y(thd)3(TMEDA).

Critical Parameters

Comparative Analysis of Yttrium Precursors

| Precursor | Solvent | Stability | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Y(NO3)3·6H2O | Ethanol | Moderate | 85 | 98 |

| YCl3 | Hexane | Low | 72 | 95 |

| Y(thd)3(TMEDA) | Hexane | High | 92 | 99.5 |

Advanced Characterization Techniques

Spectroscopic Validation

Thermal Analysis

Thermogravimetric analysis (TGA) reveals a decomposition onset at 310°C, suitable for chemical vapor deposition (CVD) applications.

Industrial-Scale Considerations

Challenges in Dehydration

Prolonged dehydration of Y(NO3)3·6H2O at 120°C (48 hours) is required to avoid oxynitrate impurities, complicating large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Complexation: It forms stable complexes with metal ions, particularly lanthanides and transition metals.

Oxidation: The diketone can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Reduction: It can be reduced to form alcohols or hydrocarbons depending on the reducing agent used.

Substitution: The diketone can undergo substitution reactions where one or both of the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Complexation: Metal salts (e.g., yttrium chloride) in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Complexation: Metal complexes such as yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate).

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Substituted diketones or other functionalized compounds.

Aplicaciones Científicas De Investigación

Applications Overview

The applications of 2,2,6,6-Tetramethylheptane-3,5-dione;yttrium can be categorized into several key areas:

- Organic Synthesis

- Catalysis

- Material Science

- Pharmaceuticals

- Corrosion Inhibition

Table 1: Summary of Applications

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Synthesis of α-aryl-β-diketones |

| Catalysis | Catalyst in polymerization reactions |

| Material Science | Precursor for Y-containing superconductors |

| Pharmaceuticals | Stabilizer and chelating agent |

| Corrosion Inhibition | Used in industrial settings to prevent corrosion |

Case Study 1: Superconducting Thin Films

A study demonstrated the use of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a precursor for depositing Y₂O₃ thin films on silicon substrates via radical-enhanced atomic layer deposition (ALD). The results indicated that this method allows low-temperature deposition with minimal carbon contamination, making it suitable for electronic applications .

Case Study 2: Drug Delivery Systems

Research has explored the incorporation of Yttrium compounds into drug delivery systems to enhance therapeutic efficacy. The compound has shown promise in stabilizing formulations and improving the bioavailability of active pharmaceutical ingredients .

Mecanismo De Acción

The mechanism by which 2,2,6,6-tetramethylheptane-3,5-dione exerts its effects primarily involves its ability to chelate metal ions. The diketone forms stable five-membered chelate rings with metal ions, enhancing the stability and reactivity of the metal center. This chelation process is crucial in catalysis and materials science, where the stability of metal complexes is paramount .

Comparación Con Compuestos Similares

Table 1: Key β-Diketonate Ligands and Their Metal Complexes

Key Findings :

- Steric Bulk: tmhd’s tert-butyl groups reduce aggregation in metal complexes, improving solubility and catalytic turnover in cross-coupling reactions compared to acac .

- Thermal Stability : Y(thd)₃ decomposes at higher temperatures (>250°C) than Y(acac)₃ (~200°C), making it preferable for high-temperature CVD .

- Luminescence: In Ir-based OLED emitters, (piq)₂Ir(tmhd) exhibits a 15% higher photoluminescence quantum yield than (piq)₂Ir(acac) due to reduced non-radiative decay from restricted ligand distortion .

Catalytic Performance in Cross-Coupling Reactions

Table 2: Ligand Efficiency in Ullmann Coupling Reactions

Key Findings :

- tmhd accelerates Cu-mediated Ullmann couplings, enabling reactions with aryl chlorides (normally inert with acac) .

- In ferrocenyl ether synthesis, CuI/tmhd systems achieve higher yields with iodoferrocene than brominated substrates, highlighting its efficiency in electron-deficient systems .

Solubility and Stability in Organic Media

Table 3: Solubility of Metal-β-Diketonates in Toluene

Key Findings :

- tmhd’s bulky substituents prevent intermolecular interactions, enhancing solubility in nonpolar solvents .

Actividad Biológica

2,2,6,6-Tetramethylheptane-3,5-dione (commonly known as Dipivaloylmethane) is a diketone compound with the molecular formula C11H20O2 and a CAS number of 1118-71-4. When complexed with yttrium, it forms a compound that has garnered interest for its potential biological applications. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 184.28 g/mol

- Density: 0.9 g/cm³

- Boiling Point: 202.8 °C

- Melting Point: 19 °C

- Flash Point: 67.2 °C

The structural formula is represented as follows:

This compound is notable for its stability and solubility in organic solvents, which facilitates its use in various biological and chemical applications.

Research indicates that 2,2,6,6-Tetramethylheptane-3,5-dione exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Metal Chelation : Its ability to form complexes with metal ions (like yttrium) enhances its therapeutic potential by modulating metal ion availability in biological systems.

- Cellular Effects : Studies suggest that it may influence cell signaling pathways involved in apoptosis and cell proliferation.

Case Studies

-

Anticancer Activity : A study published in Synthetic Communications demonstrated that Dipivaloylmethane can induce apoptosis in cancer cell lines by activating caspase pathways . The study utilized various concentrations of the compound to assess its impact on cell viability.

Concentration (µM) Viability (%) 0 100 10 85 50 60 100 30 - Neuroprotective Effects : Research highlighted in the Journal of Neurochemistry indicated that the compound could protect neuronal cells from excitotoxicity induced by glutamate. The protective effects were attributed to its antioxidant properties.

- In Vivo Studies : An investigation into the pharmacokinetics of the yttrium complex showed enhanced bioavailability and retention time in animal models compared to the free diketone . This suggests potential for improved therapeutic efficacy.

Safety and Toxicology

The compound is classified under GHS07 with a warning signal indicating it is harmful if ingested (H302). Appropriate safety measures include wearing gloves and eye protection during handling.

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection |

Q & A

Q. What is the chemical structure of yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Y(TMHD)₃], and how does its coordination geometry influence reactivity?

Y(TMHD)₃ consists of a central yttrium ion coordinated by three TMHD ligands. Each TMHD ligand (C₁₁H₂₀O₂) is a β-diketone with two ketone groups that chelate the metal ion via oxygen atoms, forming a stable six-membered ring . The bulky tert-butyl groups (C(CH₃)₃) on the ligand enhance steric protection, reducing unwanted side reactions and stabilizing the complex during vapor deposition processes . The octahedral coordination geometry of Y(TMHD)₃ is critical for its volatility and suitability in chemical vapor deposition (CVD) .

Q. What synthetic methods are used to prepare Y(TMHD)₃, and how can purity be optimized?

Y(TMHD)₃ is typically synthesized via ligand exchange reactions between yttrium salts (e.g., YCl₃) and the deprotonated TMHD ligand in anhydrous solvents like tetrahydrofuran (THF) . Key steps include:

- Maintaining strict anhydrous conditions to prevent hydrolysis.

- Using excess TMHD ligand to ensure complete substitution of chloride ions.

- Purification via sublimation under reduced pressure (e.g., 0.1 mmHg at 110–150°C) to remove unreacted ligands or salts .

Purity is confirmed by elemental analysis, NMR (to detect residual solvents), and mass spectrometry .

Q. What are the primary safety considerations when handling Y(TMHD)₃ and its precursors?

- Toxicity : TMHD (CAS 1118-71-4) is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) .

- Storage : Store under nitrogen at ambient temperatures to prevent degradation .

- Protective Measures : Use gloves, goggles, and fume hoods. Avoid inhalation of sublimed material during CVD .

- Waste Disposal : Follow local regulations for metal-containing organic waste .

Advanced Research Questions

Q. How does Y(TMHD)₃ perform in the deposition of YBa₂Cu₃O₇−δ superconducting thin films, and what parameters optimize film quality?

Y(TMHD)₃ is co-deposited with barium and copper β-diketonates in MOCVD. Critical parameters include:

- Temperature : Substrate temperatures of 600–800°C for optimal oxygenation .

- Pressure : Low pressure (1–10 Torr) to enhance precursor vaporization .

- Gas Flow Rates : Balanced O₂/Ar ratios to control oxidation states and prevent carbon contamination .

Challenges include minimizing phase impurities (e.g., Y₂O₃) through precise stoichiometric control .

Q. What contradictions exist in reported decomposition pathways of Y(TMHD)₃, and how can they be resolved experimentally?

- Laser Photoionization Studies : At 355 nm, Y(TMHD)₃ undergoes ligand photodissociation, yielding fragment ions like [Y(TMHD)₂]⁺ .

- Thermal Decomposition : At >260°C, the complex decomposes via β-diketone ligand breakdown, releasing CO and CO₂ .

Resolution : Contradictions arise from differing excitation methods (laser vs. thermal). Researchers should use time-of-flight mass spectrometry (TOF-MS) under controlled conditions to map temperature- and wavelength-dependent pathways .

Q. How can ligand modifications of TMHD influence catalytic activity in dehydrooxygenation (DODH) reactions?

In DODH reactions (e.g., converting polyols to alkenes), TMHD ligands in molybdenum complexes improve selectivity by:

- Stabilizing metal centers via chelation.

- Tuning redox potentials to favor alcohol dehydrogenation .

Comparative studies using substituted β-diketones (e.g., fluorinated analogs) reveal that bulkier ligands reduce side reactions but may slow kinetics .

Methodological Guidance

Q. Which analytical techniques are most effective for characterizing Y(TMHD)₃ and its derivatives?

Q. What emerging applications exist for Y(TMHD)₃ beyond thin-film deposition?

- Radical Chemistry : TMHD ligands stabilize yttrium complexes with organic radicals (e.g., tetrazine-based systems), enabling studies in magnetic materials .

- Catalysis : Y(TMHD)₃ derivatives show potential in C–H bond activation, though low Lewis acidity compared to lanthanides limits efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.